molecular formula C16H19F2NO3S B2744739 3-(CYCLOHEXANESULFONYL)-1-(2,6-DIFLUOROBENZOYL)AZETIDINE CAS No. 1448075-00-0

3-(CYCLOHEXANESULFONYL)-1-(2,6-DIFLUOROBENZOYL)AZETIDINE

Cat. No.: B2744739
CAS No.: 1448075-00-0
M. Wt: 343.39
InChI Key: ZBWDJCYWUVFPIT-UHFFFAOYSA-N
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Description

3-(CYCLOHEXANESULFONYL)-1-(2,6-DIFLUOROBENZOYL)AZETIDINE is a useful research compound. Its molecular formula is C16H19F2NO3S and its molecular weight is 343.39. The purity is usually 95%.
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Biological Activity

3-(Cyclohexanesulfonyl)-1-(2,6-difluorobenzoyl)azetidine is a synthetic organic compound characterized by its unique structural components, which include an azetidine ring and a cyclohexanesulfonyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure

The molecular formula of this compound is C16H19F2NO3SC_{16}H_{19}F_{2}NO_{3}S. The compound consists of three main structural components:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its diverse biological activities.
  • Cyclohexanesulfonyl Group : A sulfonyl group that can enhance solubility and bioavailability.
  • 2,6-Difluorobenzoyl Moiety : A fluorinated aromatic group that may contribute to the compound's pharmacological properties.

The precise mechanism of action for this compound remains to be elucidated. However, based on related compounds:

  • Binding Affinity : The structural features may allow the compound to bind effectively to specific biological targets, such as receptors or enzymes involved in cancer signaling pathways.
  • Induction of Cellular Stress : Similar compounds have been shown to induce endoplasmic reticulum stress and activate apoptotic pathways in cancer cells .

Research Findings and Case Studies

Research into azetidine derivatives has revealed promising results regarding their biological activities. Below is a summary table highlighting relevant studies:

Study Compound Biological Activity Findings
Tesei et al. (2020)RC-106 (related structure)AntiproliferativeShowed activity against glioblastoma and multiple myeloma; induced ER stress
Rui et al. (2016)RC-106Pro-apoptotic effectsTriggered rapid cell death in cancer lines expressing sigma receptors
Patent US20110015173A1Various azetidine derivativesKinase inhibitionIdentified potential inhibitors for various kinases involved in cancer

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO3S/c17-13-7-4-8-14(18)15(13)16(20)19-9-12(10-19)23(21,22)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWDJCYWUVFPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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